

N,N-Dimethyl Malonamidine: A Comprehensive Technical Guide for Chemical Synthesis

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Compound of Interest

Compound Name: *N,N-Dimethyl Malonamidine*

CAS No.: 1285259-55-3

Cat. No.: B587279

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl Malonamidine, a notable member of the amidine class of organic compounds, serves as a pivotal intermediate in the synthesis of various heterocyclic systems. Its strategic importance is particularly pronounced in the construction of substituted pyrimidines, which are core scaffolds in numerous pharmacologically active molecules. This guide provides a detailed exploration of **N,N-Dimethyl Malonamidine**, focusing on its chemical identity, synthesis, and applications, with a particular emphasis on its role in medicinal chemistry and drug development. While this compound is primarily utilized as a reactive building block, understanding its properties and synthesis is crucial for chemists engaged in the design and preparation of novel therapeutic agents.

Chemical Identity and Properties

N,N-Dimethyl Malonamidine is systematically known as 3-amino-3-(dimethylamino)prop-2-en-1-imine. For practical applications in chemical synthesis, it is most commonly prepared and handled as its dihydrochloride salt, which enhances its stability.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source
Chemical Name	N,N-Dimethyl Malonamidine	-
CAS Number	1285259-55-3	[1][2][3][4]
Molecular Formula	C5H12N4	[1][2][3][4]
Molecular Weight	128.18 g/mol	[1][2][3][4]
Synonyms	1,3-dimethyl malonamidine (dihydrochloride salt)	[5][6]

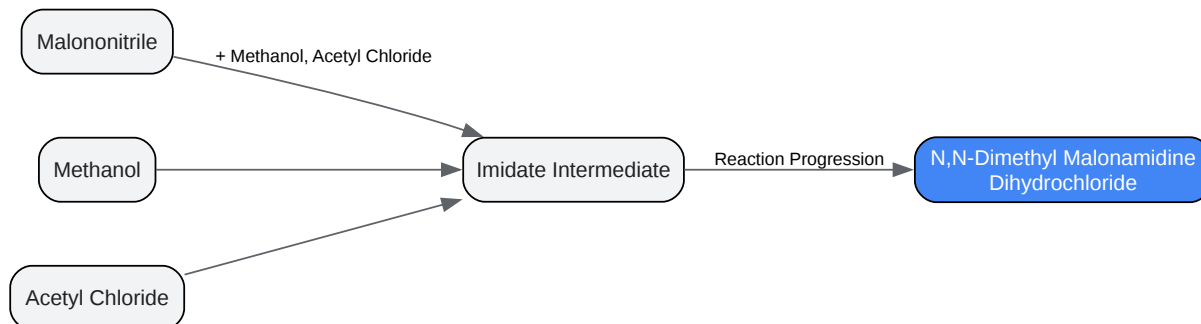
Note: Detailed physicochemical properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature. Spectroscopic characterization data (NMR, IR, Mass Spectrometry) is also not readily available.

Synthesis of N,N-Dimethyl Malonamidine Dihydrochloride

The most prevalent and industrially relevant synthesis of **N,N-Dimethyl Malonamidine** is achieved through the Pinner reaction, starting from malononitrile. This process yields the more stable dihydrochloride salt of the amidine.

Reaction Scheme

The synthesis proceeds by the reaction of malononitrile with methanol in the presence of an acid catalyst, typically generated in situ from acetyl chloride, to form an intermediate imidate, which is then converted to the amidine.



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Caption: Synthetic pathway for **N,N-Dimethyl Malonamidinium** Dihydrochloride.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on methodologies described in patent literature.[5][6] Researchers should optimize conditions for their specific laboratory settings.

Materials:

- Malononitrile
- Anhydrous Methanol
- Acetyl Chloride
- Inert solvent (e.g., anhydrous diethyl ether or dichloromethane)
- Nitrogen atmosphere apparatus

Procedure:

- Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve malononitrile in anhydrous methanol under a nitrogen atmosphere.

- **Cooling:** Cool the reaction mixture to 0-5°C using an ice bath.
- **Addition of Acetyl Chloride:** Slowly add acetyl chloride to the stirred solution via the dropping funnel, maintaining the temperature below 10°C. The addition of acetyl chloride to methanol generates hydrogen chloride in situ, which catalyzes the reaction.
- **Reaction:** After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15°C) for several hours until the reaction is complete (monitoring by TLC or other appropriate analytical techniques is recommended).
- **Isolation of Product:** The product, 1,3-dimethyl malonamidinium dihydrochloride, will often precipitate from the reaction mixture. The solid can be collected by filtration under a nitrogen atmosphere.
- **Washing and Drying:** Wash the collected solid with a cold, anhydrous, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. Dry the product under vacuum to yield the final compound.

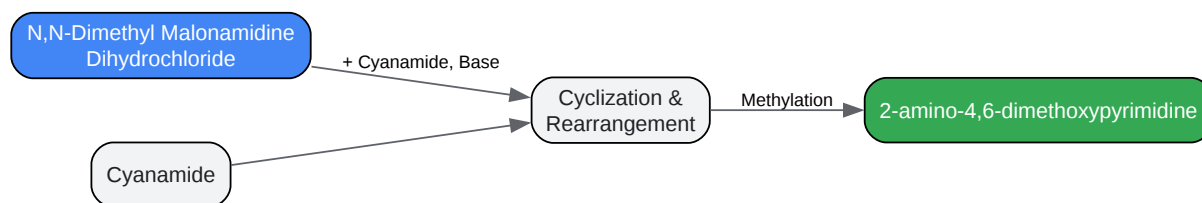
Self-Validation: The purity of the synthesized product should be assessed by standard analytical techniques. Due to the lack of publicly available spectroscopic data, characterization would rely on techniques such as elemental analysis to confirm the empirical formula and titration to determine the hydrochloride content.

Applications in Drug Development and Medicinal Chemistry

The primary and most well-documented application of **N,N-Dimethyl Malonamidinium** is as a key intermediate in the synthesis of 2-amino-4,6-dimethoxypyrimidine.^{[5][6]} This pyrimidine derivative is a crucial building block for several active pharmaceutical ingredients.

Synthesis of 2-amino-4,6-dimethoxypyrimidine

The synthesis involves the cyclization of **N,N-Dimethyl Malonamidinium** with a suitable reagent, followed by methylation.



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Caption: Role of **N,N-Dimethyl Malonamidinium** in pyrimidine synthesis.

While direct pharmacological applications of **N,N-Dimethyl Malonamidinium** have not been reported, the broader class of malonamide and malonamidinium derivatives has been explored for various therapeutic targets. For instance, derivatives of malonamides have been investigated as inhibitors of factor Xa for antithrombotic therapy and as potential agents for Alzheimer's disease.[7] This suggests that the malonamidinium scaffold could be a valuable starting point for the design of new bioactive molecules.

Reactivity and Chemical Logic

The reactivity of **N,N-Dimethyl Malonamidinium** is centered around the nucleophilic character of the nitrogen atoms and the electrophilic nature of the carbon atoms in the amidinium functional groups. The dihydrochloride salt is more stable and less prone to hydrolysis than the free base. The amidinium functionality is a key synthon for the construction of nitrogen-containing heterocycles through condensation reactions with dicarbonyl compounds or their equivalents. The choice of N,N-dimethyl substitution influences the steric and electronic properties of the molecule, which can be fine-tuned for specific synthetic outcomes.

Conclusion

N,N-Dimethyl Malonamidinium is a valuable and versatile chemical intermediate with a well-established role in the synthesis of heterocyclic compounds of medicinal importance. While detailed physicochemical and spectroscopic data are not widely available, its synthesis and primary application are documented in the patent literature. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the construction of novel molecular architectures with potential

therapeutic applications. Further investigation into the properties and potential direct biological activities of **N,N-Dimethyl Malonamidine** could open new avenues for its use in medicinal chemistry.

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